molecular formula C12H13FN2 B8415835 4-(2-Ethyl-6-fluoro-benzyl)-1h-imidazole

4-(2-Ethyl-6-fluoro-benzyl)-1h-imidazole

Cat. No.: B8415835
M. Wt: 204.24 g/mol
InChI Key: DFJDZSUKLOXZCA-UHFFFAOYSA-N
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Description

4-(2-Ethyl-6-fluoro-benzyl)-1H-imidazole is a heterocyclic compound featuring a benzyl-substituted imidazole core. The benzyl group is substituted with an ethyl group at position 2 and a fluorine atom at position 4. This structural motif is significant in medicinal chemistry due to the imidazole ring’s ability to participate in hydrogen bonding and its role in modulating pharmacokinetic properties. The ethyl group enhances lipophilicity, while the fluorine atom improves metabolic stability and electronic interactions with biological targets .

Properties

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

5-[(2-ethyl-6-fluorophenyl)methyl]-1H-imidazole

InChI

InChI=1S/C12H13FN2/c1-2-9-4-3-5-12(13)11(9)6-10-7-14-8-15-10/h3-5,7-8H,2,6H2,1H3,(H,14,15)

InChI Key

DFJDZSUKLOXZCA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)F)CC2=CN=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The table below compares substituents, molecular formulae, and key properties of 4-(2-Ethyl-6-fluoro-benzyl)-1H-imidazole with structural analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Ethyl, 6-F on benzyl; 1H-imidazole C₁₂H₁₃FN₂ 218.25 Enhanced lipophilicity (ethyl) and metabolic stability (fluoro)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 4-F on phenyl; benzo[d]imidazole core C₁₃H₉FN₂ 226.23 Fluorine enhances binding affinity; benzo[d]imidazole improves rigidity
4-Chloro-6-fluoro-1H-benzo[d]imidazole 4-Cl, 6-F on benzimidazole C₇H₄ClFN₂ 186.58 Halogenated derivatives show increased electrophilicity
2-Chloro-6-fluoro-1H-benzo[d]imidazole 2-Cl, 6-F on benzimidazole C₇H₄ClFN₂ 186.58 Chlorine at position 2 may sterically hinder target interactions
PD169316 (4-(4-FP)-2-(4-NP)-5-(4-Py)-1H-imidazole) 4-FP, 4-NP, 4-Py substituents C₂₀H₁₄FN₅O₂ 391.35 Kinase inhibitor; nitro group impacts redox properties

Physicochemical Properties

  • Lipophilicity : The ethyl group in this compound increases logP compared to methyl-substituted analogs (e.g., 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole, logP ~2.1) .
  • Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives, which exhibit improved half-lives in hepatic assays .
  • Electronic Effects : The 6-fluoro substituent in the target compound may direct electrophilic substitution differently compared to 4-fluoro analogs, altering reactivity and binding modes .

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